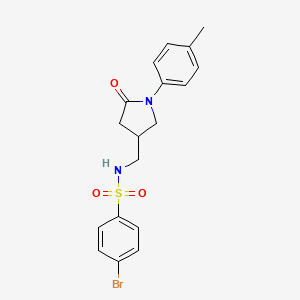

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a benzenesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions One common method starts with the bromination of a suitable precursor, followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Aplicaciones Científicas De Investigación

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and brominated organic compounds.

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: Lacks the bromine atom but has a similar core structure.

4-bromo-N-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: Similar structure but with a different substituent on the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a sulfonamide group, a pyrrolidine ring, and a bromine substituent, which collectively contribute to its reactivity and biological efficacy.

The compound's structure can be delineated as follows:

- Molecular Formula : C16H18BrN3O3S

- Molecular Weight : 404.30 g/mol

This compound's design allows for various chemical reactions, including nucleophilic substitutions due to the presence of the sulfonamide group, and potential interactions with biological targets through the carbonyl group in the pyrrolidine ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide derivatives .

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve modulation of enzyme activity and receptor binding, enhancing its efficacy against tumor cells.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Receptor Interaction : The pyrrolidine ring enhances binding affinity to specific receptors, potentially modulating physiological responses.

- Nucleophilic Reactions : The bromine atom can act as a leaving group, facilitating further chemical transformations that may lead to enhanced biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination : A suitable precursor undergoes bromination to introduce the bromine substituent.

- Pyrrolidine Formation : Cyclization reactions form the pyrrolidine ring from appropriate precursors.

- Sulfonamide Formation : The final step involves attaching the sulfonamide group through nucleophilic substitution reactions.

These methods can be optimized for industrial production using continuous flow reactors and automated synthesis equipment to ensure high purity and yield .

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core, followed by sulfonamide coupling. Key steps include:

- Core formation : Cyclization of p-toluidine derivatives with γ-ketoesters to generate the 5-oxo-pyrrolidine scaffold .

- Sulfonamide coupling : Reacting 4-bromobenzenesulfonyl chloride with the pyrrolidine intermediate under basic conditions (e.g., DMF with K₂CO₃) .

Optimization strategies: - Temperature control : Maintain ≤ 0°C during sulfonylation to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DCM) for better nucleophilicity .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) to isolate intermediates with >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized using crystallographic and spectroscopic methods?

Answer:

Crystallography :

- Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.84 Å, R-factor < 0.05 .

- ORTEP-3 for 3D visualization of bond angles and torsion in the pyrrolidine-sulfonamide moiety .

Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., p-tolyl CH₃ at δ 2.3 ppm, sulfonamide NH at δ 7.1–7.3 ppm) .

- HRMS : Validate molecular formula (C₁₉H₂₀BrN₂O₃S) with m/z accuracy < 3 ppm .

Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition or antimicrobial assays?

Answer:

In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves (0.1–100 μM) .

- Antimicrobial testing : Apply broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values reported .

Mechanistic studies :

- Molecular docking : Simulate binding to target enzymes (e.g., PDB 1XYZ) using AutoDock Vina. Focus on sulfonamide interactions with catalytic residues .

Q. How can computational chemistry tools predict the compound’s pharmacokinetic properties and toxicity profiles?

Answer:

ADMET prediction :

- SwissADME : Calculate logP (∼2.8), topological polar surface area (∼90 Ų), and blood-brain barrier permeability (low) .

- ProTox-II : Predict hepatotoxicity (Probability = 0.72) and mutagenicity (Ames test negative) .

MD simulations :

- Use GROMACS to assess stability in aqueous solution (100 ns trajectory). Monitor RMSD (< 2.0 Å) for sulfonamide group .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

Case study : If in vitro IC₅₀ = 5 μM but in vivo efficacy is absent:

- Bioavailability analysis : Measure plasma concentration via LC-MS/MS. Low exposure may explain discrepancies .

- Metabolite profiling : Identify Phase I/II metabolites (e.g., sulfonamide hydrolysis) using UPLC-QTOF .

Validation :

- Dose optimization : Adjust dosing regimen (e.g., BID vs. QD) in rodent models to achieve therapeutic plasma levels .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

Key modifications :

- Bromine substitution : Replace Br with electron-withdrawing groups (e.g., CF₃) to enhance target binding .

- Pyrrolidine optimization : Introduce sp³-hybridized substituents (e.g., CH₂F) to improve metabolic stability .

Screening workflow :

Parallel synthesis : Generate 20–50 analogs via Ugi-4CR .

High-throughput screening : Test analogs in dose-response (n = 3) with Z’ factor ≥ 0.5 .

Q. What experimental and computational approaches validate target engagement in cellular models?

Answer:

Cellular thermal shift assay (CETSA) :

- Treat cells (10⁶ cells/mL) with 10 μM compound. Lyse, heat (37–65°C), and quantify target protein via Western blot .

SPR/Biacore :

- Immobilize recombinant protein (e.g., carbonic anhydrase) and measure binding kinetics (ka/kd) .

Q. How can researchers address synthetic challenges in scaling up this compound for preclinical studies?

Answer:

Process chemistry :

- Continuous flow reactors : Optimize sulfonamide coupling (residence time = 30 min, 50°C) to improve throughput .

- Crystallization control : Use anti-solvent (n-heptane) addition to enhance yield (∼85%) and purity (>99%) .

Analytical QC :

- Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediates .

Propiedades

IUPAC Name |

4-bromo-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZSHNWGGPLTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.